molecular formula C19H16ClN3O5 B12835704 3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride

3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride

Cat. No.: B12835704
M. Wt: 401.8 g/mol
InChI Key: GANWIDGZWMBDOJ-XETSTSIRSA-N
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Description

3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride is a synthetic organic compound that belongs to the class of piperidones. This compound is characterized by the presence of two nitrobenzylidene groups attached to a piperidin-4-one core. It is often studied for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride typically involves a multi-step reaction process. One common method is the Claisen-Schmidt condensation reaction, where 4-nitrobenzaldehyde reacts with piperidin-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and piperidin-4-one core allow it to interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cellular metabolism or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one: Similar structure but with methoxy groups instead of nitro groups.

    3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one: Contains fluorobenzylidene groups instead of nitrobenzylidene groups.

    1-(3-Chloropropyl)-3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one: Contains a chloropropyl group and methoxybenzylidene groups.

Uniqueness

3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. The nitro groups enhance the compound’s reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H16ClN3O5

Molecular Weight

401.8 g/mol

IUPAC Name

(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one;hydrochloride

InChI

InChI=1S/C19H15N3O5.ClH/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27;/h1-10,20H,11-12H2;1H/b15-9+,16-10+;

InChI Key

GANWIDGZWMBDOJ-XETSTSIRSA-N

Isomeric SMILES

C\1NC/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-].Cl

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1.Cl

Origin of Product

United States

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